Cas no 2228196-60-7 ({1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol)
{1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol
- {1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol
- EN300-1992262
- 2228196-60-7
-
- Inchi: 1S/C13H14ClNO/c14-10-1-2-11-9(7-15-12(11)5-10)6-13(8-16)3-4-13/h1-2,5,7,15-16H,3-4,6,8H2
- InChI Key: YSWHLFURZTZWQB-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CC1(CO)CC1
Computed Properties
- Exact Mass: 235.0763918g/mol
- Monoisotopic Mass: 235.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 36Ų
{1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992262-0.05g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1992262-0.1g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-1992262-0.25g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-1992262-0.5g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1992262-1.0g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1992262-2.5g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-1992262-5.0g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1992262-10.0g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-1992262-1g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-1992262-5g |
{1-[(6-chloro-1H-indol-3-yl)methyl]cyclopropyl}methanol |
2228196-60-7 | 5g |
$3645.0 | 2023-09-16 |
{1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol
Chemical Profile of {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol (CAS No. 2228196-60-7)
{1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2228196-60-7, features a cyclopropyl moiety linked to a hydroxymethyl group, which is further connected to a chlorinated indole ring. The presence of these distinct structural elements makes it a promising candidate for further exploration in drug discovery and development.
The indole moiety, particularly the 6-chloro-1H-indol-3-yl part, is known for its role in various biological processes and has been extensively studied for its potential pharmacological activity. Indole derivatives are widely recognized for their involvement in neurotransmitter synthesis, immune modulation, and anti-inflammatory effects. The chloro substitution at the 6-position enhances the electrophilicity of the indole ring, making it more reactive in various chemical transformations. This reactivity is particularly useful in medicinal chemistry for designing molecules with enhanced binding affinity and selectivity.
The cyclopropyl group in {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol introduces rigidity to the molecular structure, which can influence both the pharmacokinetic and pharmacodynamic properties of the compound. Cyclopropyl-containing molecules have been reported to exhibit improved metabolic stability and better oral bioavailability, making them attractive for drug development. The hydroxymethyl group at the terminal position provides a site for further functionalization, allowing chemists to modify the compound's properties as needed.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol with greater accuracy. These studies suggest that the compound may exhibit potent activity against various targets, including enzymes and receptors involved in cancer progression and inflammation. The combination of structural features such as the chlorinated indole ring and the cyclopropyl moiety suggests potential applications in the development of novel therapeutics.
In vitro studies have begun to explore the interactions of {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol with biological targets. Initial results indicate that the compound may interfere with key signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for further investigation as a potential anticancer agent. Additionally, its ability to modulate inflammatory responses suggests that it could be useful in treating chronic inflammatory diseases.
The synthesis of {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been employed to construct the indole core and attach it to the cyclopropyl backbone efficiently. These advances have opened up new avenues for exploring the synthetic diversity of this class of compounds.
The potential applications of {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol extend beyond oncology and inflammation research. Its structural features make it a versatile scaffold for designing molecules with activity against other diseases, including neurodegenerative disorders and infectious diseases. The ability to modify different parts of the molecule allows researchers to fine-tune its properties for specific therapeutic targets.
Ongoing clinical trials are beginning to evaluate the safety and efficacy of derivatives inspired by {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol. These trials aim to provide insights into how this class of compounds behaves within human biological systems and whether they can be developed into safe and effective drugs. The results of these trials will be crucial in determining the future direction of research in this area.
The role of computational tools in drug discovery cannot be overstated. Advanced software platforms are being used to predict how {1-(6-chloro-1H-indol-3-yl)methylcyclopropyl}methanol will interact with biological targets at a molecular level. These predictions help guide experimental design and reduce the time required to bring new drugs to market. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate their search for novel therapeutic agents.
The environmental impact of drug development is also an important consideration. Sustainable synthetic routes are being explored to minimize waste and reduce energy consumption during production. Green chemistry principles are being applied to develop more efficient methods for synthesizing {1-(6-chloro-1H-indol-3-ylmethylcyclopropyl}methanol derivatives, ensuring that future therapeutics are developed responsibly.
In conclusion, {1-(6-chloro-1H-indol-3-ylmethylcyclopropyl}methanol (CAS No. 2228196-60{7}) is a structurally interesting compound with significant potential in pharmaceutical research{}. Its unique combination of functional groups makes it a versatile scaffold for drug discovery{}, while recent advances in synthetic chemistry have made it more accessible{}. As research continues{}, this compound is likely{ }to play an important role in developing new treatments for various diseases{}
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